2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Biochemical Pathways
The compound is part of a class of molecules known as thienopyrimidinones . These molecules have been found to interfere with the biochemical pathways of Mycobacteria, leading to their inhibition . The exact biochemical pathways affected are still under investigation.
Pharmacokinetics
It is known that the compound exhibits good antimycobacterial activity with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound has good bioavailability and can reach the site of infection in sufficient concentrations to exert its antimicrobial effect.
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria, leading to their death . This results in the reduction of the bacterial load in the host, thereby alleviating the symptoms of tuberculosis.
Biological Activity
2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thieno[3,2-d]pyrimidines have been documented to show activity against various bacterial strains and fungi. The presence of the nitro group is believed to enhance this activity by disrupting microbial cell wall synthesis.
Microbial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | Strong | |
Candida albicans | Weak |
Anticancer Activity
Several studies have reported the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), the compound showed an IC50 value of 12 µM, indicating significant cytotoxicity. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table: Inhibition of Cytokine Production
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may modulate receptor activity linked to inflammation and cancer progression.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, interfering with replication and transcription processes.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20-19-18(11-13-28-19)22-21(23(20)12-10-15-4-2-1-3-5-15)29-14-16-6-8-17(9-7-16)24(26)27/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDGHYLRZCGZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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